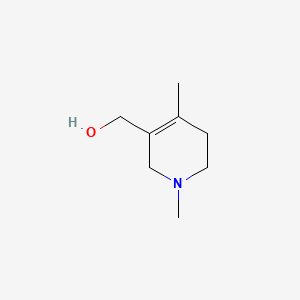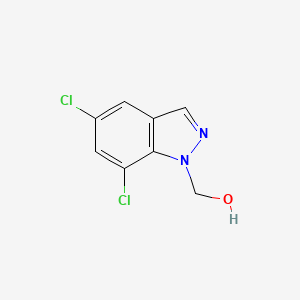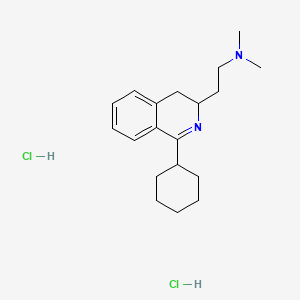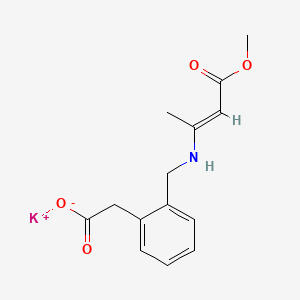![molecular formula C24H30ClN3O7 B12702818 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid CAS No. 112886-39-2](/img/structure/B12702818.png)
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a chloro group, and an ethoxy group attached to a benzene ring, along with a morpholine moiety. The oxalic acid component is often used to form a salt with the benzamide, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with an appropriate amine, such as 1-[4-(1-phenylethyl)morpholin-2-yl]methanamine, under dehydrating conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the amine group of the morpholine attacks the carbonyl carbon of the benzamide.
Formation of the Oxalic Acid Salt: The final step involves the reaction of the synthesized benzamide with oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield.
Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the benzamide.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
- 4-amino-5-chloro-2-ethoxybenzoic acid
Uniqueness
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide is unique due to its specific combination of functional groups and the presence of the morpholine moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
112886-39-2 |
|---|---|
Molecular Formula |
C24H30ClN3O7 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid |
InChI |
InChI=1S/C22H28ClN3O3.C2H2O4/c1-3-28-21-12-20(24)19(23)11-18(21)22(27)25-13-17-14-26(9-10-29-17)15(2)16-7-5-4-6-8-16;3-1(4)2(5)6/h4-8,11-12,15,17H,3,9-10,13-14,24H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChI Key |
UEDQUEXBXMYDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(C)C3=CC=CC=C3)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


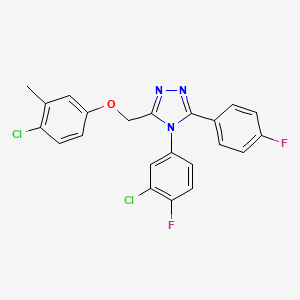
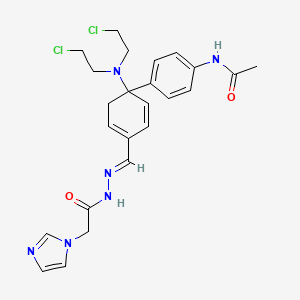
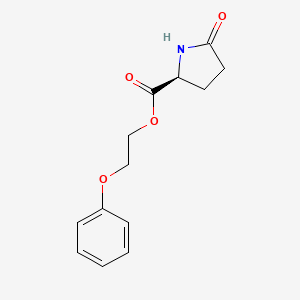


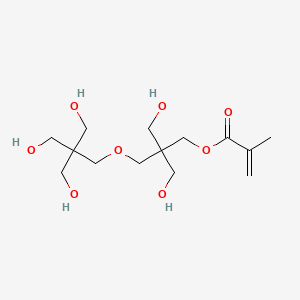
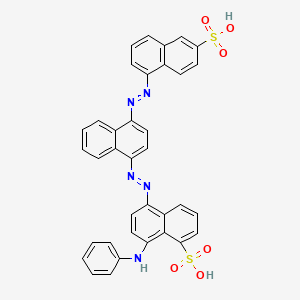
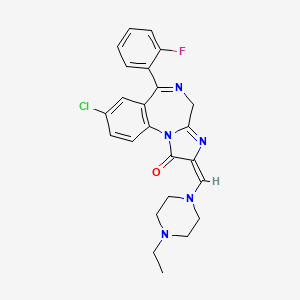
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

